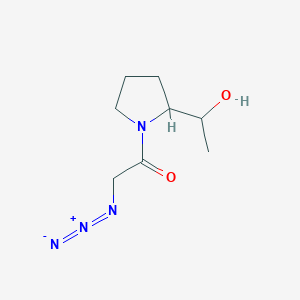

2-Azido-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one

Übersicht

Beschreibung

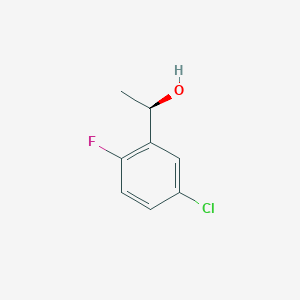

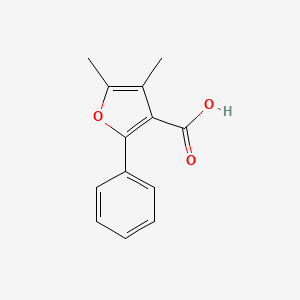

“2-Azido-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Molecular Structure Analysis

The molecule’s structure is characterized by the presence of a pyrrolidine ring, an azido group, and a hydroxyethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The azido group is known to be reactive and can participate in various reactions such as cycloadditions . The hydroxyethyl group could potentially undergo reactions typical of alcohols.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition and Material Science

Targeted Synthesis of Cadmium(II) Schiff Base Complexes Towards Corrosion Inhibition on Mild Steel

Research demonstrates that azido complexes, specifically cadmium(II) Schiff base complexes, exhibit significant corrosion inhibition properties on mild steel in acidic conditions. This study bridges coordination chemistry and corrosion engineering, showcasing the protective effects of cadmium complexes against corrosion, further supported by electrochemical analyses and microscopic imaging (Das et al., 2017).

Quantum Chemistry

DFT and Quantum Chemical Investigation of Molecular Properties of Substituted Pyrrolidinones

This research uses density functional theory (DFT) and quantum-chemical calculations to explore the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, of substituted pyrrolidinones. The study provides insights into the molecular densities and thermodynamics parameters, contributing to the understanding of the chemical properties of pyrrolidinones (Bouklah et al., 2012).

Molecular Synthesis and Characterization

Synthesis and Characterisation of Two Double EE Azido and Thiocyanato Bridged Dimeric Cu(II) Complexes with Tridentate Schiff Bases as Blocking Ligands

This study synthesizes and characterizes copper(II) complexes bridged by azido and thiocyanato ligands, emphasizing the structural and magnetic properties of these complexes. The research contributes to the field of coordination chemistry, offering insights into the synthesis methods and characterization of metal complexes featuring azido ligands (Jana et al., 2012).

Ferromagnetic Properties

Ferromagnetic Interactions in EO-Azido-Bridged Binuclear Transition Metal(II) Systems

This article presents the synthesis, structural, and magnetic characterization of binuclear transition metal complexes with azido ions. The study highlights the strong ferromagnetic interactions within these complexes, contributing to the understanding of magneto-structural correlations in coordination chemistry (Zhang et al., 2012).

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in interactions with biological targets, contributing to the stereochemistry of the molecule .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Pyrrolidine derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives are generally well absorbed and distributed due to their lipophilic nature .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-azido-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-6(13)7-3-2-4-12(7)8(14)5-10-11-9/h6-7,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUVBIIYLCRYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)

![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)

![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)

![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)